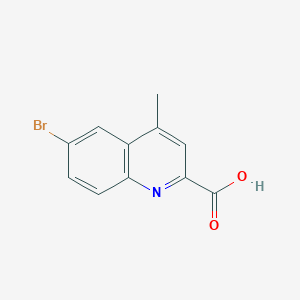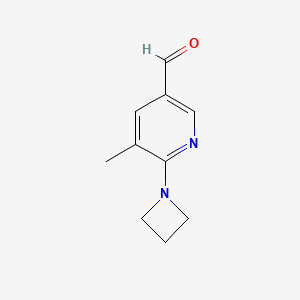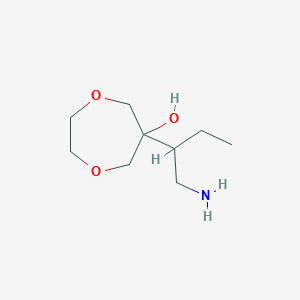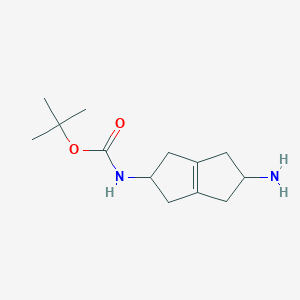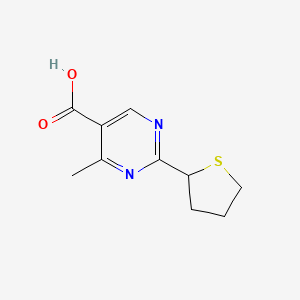![molecular formula C11H19NO2 B13177231 Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13177231.png)
Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate is a chemical compound with the molecular formula C10H17NO3. It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-hydroxymethyl pyridine, which undergoes several transformations to yield the desired product. The reaction conditions often include the use of inert gases to prevent oxidation and moisture-sensitive reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the compound’s sensitivity to air and moisture .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azabicyclo compounds.
Aplicaciones Científicas De Investigación
Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include binding to the active site of enzymes, leading to changes in their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C11H19NO2 |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)11-6-8(11)4-5-12-7-11/h8,12H,4-7H2,1-3H3 |
Clave InChI |
FRMZRYVZAQDXPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C12CC1CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Aminomethyl)piperidin-1-yl]acetic acid](/img/structure/B13177149.png)
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13177157.png)
![N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B13177158.png)

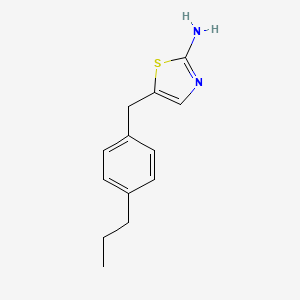
![N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13177170.png)


